3-Benzyl-1-oxa-8-azaspiro[4.5]decane hydrochloride
Description
Historical Context of Azaspirocyclic Compounds
The development of azaspirocyclic compounds traces its origins to the pioneering work in spirocyclic chemistry initiated by von Baeyer in 1900, who discovered the first spiro compound and established the fundamental nomenclature for these unique molecular architectures. The term "spirane" was originally proposed by von Baeyer to describe bicyclic compounds with one common atom shared between both rings, creating the characteristic intersection at a single point that defines spirocyclic systems. This foundational discovery established the groundwork for understanding the three-dimensional nature of spirocyclic compounds, where the spiro center creates naturally occurring three-dimensional structures that can reduce conformational entropy penalties associated with target binding.
The historical progression of spirocyclic chemistry gained significant momentum during the mid-20th century when researchers began to recognize the unique properties and potential applications of these compounds. The development of systematic nomenclature by Radulescu extended von Baeyer's original work to include spiro-fused ring systems, recognizing that each ring must be named individually along with specifying the spiro-fusion details. This nomenclatural advancement was crucial for the field's expansion, as it provided a standardized method for describing increasingly complex spirocyclic architectures.
The introduction of azaspirocyclic compounds specifically occurred as part of the broader exploration of nitrogen-containing heterocycles during the latter half of the 20th century. Research conducted by Wipf and colleagues in 2004 demonstrated the diversity-oriented synthesis of azaspirocycles, utilizing multicomponent condensation reactions to access omega-unsaturated dicyclopropylmethylamines as building blocks for heterocyclic azaspiro systems. This work established methodologies for creating 5-azaspiro[2.4]heptanes, 5-azaspiro[2.5]octanes, and 5-azaspiro[2.6]nonanes through selective ring-closing metathesis, epoxide opening, and reductive amination processes.
The evolution of azaspirocyclic chemistry has been marked by continuous improvements in synthetic methodologies and an increasing understanding of the unique properties these compounds possess. The field has matured significantly since the 1970s, when many spirocyclic structures were first elucidated, with newer spirocyclization methods demonstrating enhanced efficiency and enantioselectivity compared to earlier approaches. Modern synthetic strategies have incorporated advanced techniques such as intramolecular aza-Piancatelli reactions, which have been successfully integrated as key steps in synthetic pathways using dysprosium triflate catalysts to access novel azaspirocyclic frameworks.
Significance of 1-Oxa-8-azaspiro[4.5]decane Derivatives
The 1-oxa-8-azaspiro[4.5]decane structural framework represents a particularly significant class within azaspirocyclic chemistry due to its unique combination of oxygen and nitrogen heteroatoms within a bicyclic spirocyclic system. This scaffold has gained considerable attention in pharmaceutical research due to its three-dimensional structure and potential for creating diverse molecular interactions. The incorporation of both oxygen and nitrogen heteroatoms within the spirocyclic framework provides multiple sites for hydrogen bonding and electronic interactions, enhancing the potential for biological activity and molecular recognition processes.
Research has demonstrated that 1-oxa-8-azaspiro[4.5]decane derivatives possess unique structural features that make them highly sought-after targets in drug discovery applications. The spirocyclic nature of these compounds creates rigid three-dimensional architectures that can effectively occupy three-dimensional space around biological targets, potentially leading to enhanced selectivity and binding affinity. The perpendicular arrangement characteristic of spiro compounds results in suppression of molecular interactions of π-systems, which can enhance solubility and prevent formation of excimers often observed in solid-state fluorescent compounds.
The pharmaceutical relevance of 1-oxa-8-azaspiro[4.5]decane derivatives has been particularly evident in the development of neurokinin-1 receptor antagonist precursors. Kulagowski and colleagues developed stereocontrolled syntheses of epimeric 3-aryl-6-phenyl-1-oxa-7-azaspiro[4.5]decane compounds as neurokinin-1 receptor antagonist precursors, demonstrating the therapeutic potential of this structural class. These syntheses employed complementary stereoselective approaches to access individual carbon-3 epimers, with stereogenic centers installed through hydrogenation of arylated dihydrofuran or stereo- and regioselective alkene hydroarylation reactions.
Recent advances in synthetic methodology have enabled the preparation of novel 1-oxa-8-azaspiro[4.5]decane derivatives through innovative approaches such as microwave-assisted multicomponent synthesis. These methodologies have been employed to create spiro heterocycle frameworks with unique structural features that make them highly sought-after targets in drug discovery applications. The development of efficient synthetic pathways has been crucial for accessing these compounds in quantities sufficient for biological evaluation and pharmaceutical development.
Classification Within Heterocyclic Chemistry
The classification of this compound within heterocyclic chemistry encompasses multiple organizational frameworks that reflect both its structural complexity and functional characteristics. Primary classification places this compound within the broader category of heterocyclic spirocyclic compounds, specifically as a member of the azaspirocyclic subfamily due to the presence of nitrogen as a heteroatom within the ring system. The additional presence of oxygen creates a dual heteroatom system that further refines its classification as an oxaazaspirocyclic compound.
According to the systematic classification of spirocyclic compounds, this compound belongs to the monospiro category, as it contains a single spiro atom connecting two distinct ring systems. The compound features a bicyclic architecture with ring sizes of four and five carbons, designated by the [4.5] notation in its systematic name. This size combination creates a specific geometric arrangement that influences both the compound's physical properties and potential biological activities.
Within the framework of heterocyclic chemistry nomenclature, the compound follows International Union of Pure and Applied Chemistry guidelines for spiro compound naming. The prefix "spiro" is combined with a descriptor indicating the number of carbon atoms connected to the spiro atom in each ring, arranged in ascending order and separated by a period within square brackets. The systematic name incorporates positional indicators for the heteroatoms, with "1-oxa" indicating oxygen at position 1 and "8-aza" indicating nitrogen at position 8 within the numbering system.
The stereochemical aspects of this compound contribute to its classification complexity, as spirocyclic compounds can exhibit central or axial chirality. The presence of the benzyl substituent at position 3 creates a stereogenic center that can exist in different configurations, as evidenced by the existence of both racemic forms and specific stereoisomers such as the (3S)-3-benzyl-1-oxa-8-azaspiro[4.5]decane variant. This stereochemical diversity adds another layer to the compound's classification and potential therapeutic applications.
The functional group classification of this compound extends beyond its spirocyclic framework to include its salt formation characteristics. The hydrochloride salt form represents a common pharmaceutical formulation strategy that enhances water solubility and stability compared to the free base form. This salt formation is particularly important for compounds intended for biological evaluation or pharmaceutical development, as it can significantly influence bioavailability and pharmacokinetic properties.
Recent research has positioned 1-oxa-8-azaspiro[4.5]decane derivatives within the emerging field of three-dimensional molecular scaffolds for drug discovery. These compounds represent valuable substrates for medicinal chemistry applications due to their rigid geometry and ability to present functional groups in defined spatial orientations. The classification of these compounds as privileged scaffolds reflects their potential for generating diverse biological activities through systematic structural modifications around the core spirocyclic framework.
| Classification Category | Specific Classification | Defining Characteristics |
|---|---|---|
| Ring System Type | Monospiro bicyclic | Single spiro atom connecting two rings |
| Heteroatom Composition | Oxaazaspirocyclic | Contains both oxygen and nitrogen heteroatoms |
| Ring Size Designation | [4.5]decane | Four-carbon and five-carbon rings |
| Stereochemical Class | Centrally chiral | Stereogenic center at position 3 |
| Salt Form | Hydrochloride | Protonated nitrogen with chloride counterion |
| Pharmaceutical Class | Heterocyclic scaffold | Three-dimensional framework for drug development |
Properties
IUPAC Name |
3-benzyl-1-oxa-8-azaspiro[4.5]decane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO.ClH/c1-2-4-13(5-3-1)10-14-11-15(17-12-14)6-8-16-9-7-15;/h1-5,14,16H,6-12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYCTVCNBHHPKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(CO2)CC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261079-67-7 | |
| Record name | 1-Oxa-8-azaspiro[4.5]decane, 3-(phenylmethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261079-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Route Overview
The preparation of this compound typically involves:
- Formation of the spirocyclic framework : This step introduces the unique spirocyclic structure with nitrogen and oxygen atoms.
- Introduction of the benzyl group : A benzyl group is attached to the spirocyclic system, often through nucleophilic substitution or alkylation reactions.
- Conversion to the hydrochloride salt : The hydrochloride form enhances solubility and stability in polar solvents.
Key Steps in the Synthesis
2.1 Formation of the Spirocyclic Core
The spirocyclic core is synthesized through cyclization reactions involving a precursor containing both amine (nitrogen) and ether (oxygen) functionalities. Typical methods include:
- Cyclization of a linear precursor under acidic or basic conditions to form the spirocyclic ring system.
- Use of reagents such as alkali metal bases (e.g., NaOH or KOH) or acidic catalysts like HCl to facilitate ring closure.
2.2 Benzylation Reaction
The attachment of the benzyl group is achieved via:
- Nucleophilic substitution : A benzyl halide (e.g., benzyl chloride or bromide) reacts with the nitrogen atom in the spirocyclic framework.
- Reaction conditions : This step is performed in an aprotic solvent (e.g., acetonitrile or DMF) with a base like sodium carbonate or potassium carbonate to neutralize byproducts.
2.3 Hydrochloride Salt Formation
The final step involves converting the free base into its hydrochloride salt:
- The compound is dissolved in an organic solvent such as ethanol or methanol.
- Anhydrous hydrogen chloride gas or concentrated HCl solution is bubbled through the solution to precipitate the hydrochloride salt.
- The product is filtered, washed with cold solvent, and dried under vacuum.
Reaction Conditions and Yields
| Step | Reagents & Conditions | Observations/Notes | Typical Yield (%) |
|---|---|---|---|
| Spirocyclization | Linear precursor, acid/base catalyst | Cyclization under controlled heating | 60–80 |
| Benzylation | Benzyl halide, aprotic solvent, base | Requires inert atmosphere | 70–85 |
| Hydrochloride formation | HCl gas/solution, organic solvent | Precipitation of white solid | ~95 |
Optimization Considerations
4.1 Solvent Selection
The choice of solvent significantly impacts reaction efficiency:
- Aprotic solvents like DMF improve nucleophilicity during benzylation.
- Polar solvents like ethanol are preferred for salt formation due to better solubility.
4.2 Temperature Control
Maintaining optimal temperatures during cyclization and benzylation ensures high yields and minimizes side reactions.
4.3 Purity Assessment
Purity is typically assessed using:
- Melting point determination : The reported melting point range for this compound is 159–161 °C.
- Spectroscopic methods : NMR and IR spectroscopy confirm structural integrity.
Challenges in Synthesis
Some challenges include:
- Side reactions during benzylation due to overalkylation.
- Difficulty in isolating pure spirocyclic intermediates.
- Sensitivity to moisture during hydrochloride formation, necessitating storage under inert gas.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The secondary amine in the spirocyclic structure acts as a nucleophile. In a reaction with isopropyl 2-(5-bromo-4-chloro-2,6-dimethylpyridin-3-yl)-2-oxoacetate, the compound undergoes substitution under basic conditions:
| Reactants/Conditions | Solvent | Temperature | Time | Yield | Citation |
|---|---|---|---|---|---|
| Isopropyl 2-(5-bromo-4-chloro-2,6-dimethylpyridin-3-yl)-2-oxoacetate, DIEA | CH₃CN | 80°C | 18 h | Not reported |
This reaction leverages the amine’s nucleophilicity to form a new C–N bond, typical in heterocyclic chemistry .
Deprotection of the Benzyl Group
The benzyl group can be removed via hydrogenolysis or acid treatment, exposing the free amine for further functionalization:
Salt Formation and Acid-Base Reactions
As a hydrochloride salt, the compound participates in acid-base equilibria. Neutralization with bases like DIEA regenerates the free amine, enabling subsequent reactions .
Cyclization and Ring-Opening Reactions
The spirocyclic structure undergoes strain-driven ring-opening under specific conditions. For example, in the presence of Lewis acids or nucleophiles, the ether or amine moiety may react:
| Reaction Type | Conditions | Product | Citation |
|---|---|---|---|
| Cyclization | Ti(OiPr)₄, NaBH₃CN | Formation of fused bicyclic amines | |
| Ring-opening | H₂O, HCl | Not observed; structure remains stable under mild acidic conditions |
Amination and Alkylation
The secondary amine reacts with electrophiles (e.g., alkyl halides, carbonyl compounds):
| Electrophile | Conditions | Product | Yield | Citation |
|---|---|---|---|---|
| 2-Pyridinylthiazole | Ti(OiPr)₄, CH₂Cl₂ | Spirocyclic thiazole derivative | Not reported |
Oxidation
Limited data suggest the amine could oxidize to a nitroso or nitro group under strong oxidizing agents, though this is speculative without direct evidence.
Stability and Handling
Scientific Research Applications
Structural Features and Properties
- Chemical Formula : C₁₅H₂₂ClNO
- Molecular Weight : 267.8 g/mol
- Melting Point : 159 - 161 °C
- CAS Number : 1261079-67-7
The compound's spirocyclic structure provides significant rigidity, making it a valuable scaffold for developing complex molecules in medicinal chemistry .
Medicinal Chemistry
This compound is being investigated for its potential therapeutic applications due to its unique molecular interactions. Its structure allows for modulation of biological targets, which can lead to the development of new drugs.
Potential Therapeutic Areas :
- Anticancer Agents : The compound's ability to interact with specific enzymes may inhibit cancer cell growth.
- Neurological Disorders : Its structural properties suggest possible applications in treating conditions like Alzheimer's disease through modulation of neurotransmitter systems .
Drug Discovery
In drug discovery, this compound serves as a building block for synthesizing more complex compounds. Its derivatives are being explored for bioactivity against various biological targets, including:
- Enzyme Inhibitors : Compounds derived from this scaffold have shown promise in inhibiting specific kinases involved in disease pathways.
Case Study Example :
A study demonstrated the synthesis of derivatives that exhibited significant inhibitory activity against receptor-interacting protein kinase 1 (RIPK1), highlighting the compound's potential in developing targeted therapies for inflammatory diseases .
Material Science
The compound is also being explored for applications in material science due to its unique chemical properties. It can be utilized in the development of polymers and other materials that require specific mechanical or thermal properties.
Mechanism of Action
The mechanism of action of 3-Benzyl-1-oxa-8-azaspiro[4.5]decane hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between 3-benzyl-1-oxa-8-azaspiro[4.5]decane hydrochloride and related spirocyclic compounds:
*Calculated based on molecular formula. †Assumed from similar compounds in and .
Functional Group Impact on Properties
- The aromatic ring enables π-π stacking interactions, relevant in receptor binding .
- Methoxy Group () : Enhances polarity and hydrogen-bonding capacity, which may improve solubility but reduce membrane permeability compared to the benzyl analog .
- Difluoro Substituents () : Fluorine atoms increase electronegativity and metabolic stability, making this compound suitable for applications requiring oxidative resistance (e.g., radiopharmaceuticals) .
- Methyl Group () : Adds steric bulk without significantly altering polarity; the S-configuration may confer enantioselective activity in chiral environments .
Research and Application Insights
- Biological Activity : Spirocyclic compounds are explored for their constrained geometries, which mimic bioactive conformations. The benzyl-substituted derivative may serve as a scaffold for dopamine or serotonin receptor ligands, whereas the difluoro analog could act as a protease inhibitor due to fluorine’s electronegativity .
- Synthetic Utility : Compounds like 2-oxa-8-azaspiro[4.5]decane HCl () are simpler building blocks for further functionalization, whereas the target compound’s benzyl group may require specialized coupling reactions .
- For example, benzyl groups may introduce cytochrome P450 interactions .
Biological Activity
3-Benzyl-1-oxa-8-azaspiro[4.5]decane hydrochloride is a heterocyclic compound notable for its unique spirocyclic structure, which includes both nitrogen and oxygen heteroatoms. This compound has garnered attention in pharmacological research due to its potential therapeutic applications and biological activities. The following sections detail its biological activity, synthesis, and relevant studies.
- Molecular Formula : C₁₅H₂₂ClNO
- Molecular Weight : Approximately 267.8 g/mol
- Structure : The compound features a spirocyclic framework with a benzyl group, contributing to its distinct chemical properties and biological activities.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although specific data on its efficacy against various pathogens is still limited.
- Binding Affinity : Interaction studies have focused on the compound's binding affinity with various biological targets, which is crucial for understanding its pharmacological effects. These studies indicate potential interactions with receptors involved in neurotransmission and other physiological processes.
- Pharmacological Potential : The presence of functional groups within the compound allows for nucleophilic substitutions and electrophilic aromatic substitutions, which may enhance its therapeutic profile in various applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the spirocyclic structure through cyclization reactions.
- Functionalization of the benzyl group to enhance biological activity.
Optimizing the conditions for yield and purity is essential for effective synthesis.
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its structural characteristics compared to other compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-Benzylpiperidine | Contains a piperidine ring | Known for analgesic effects |
| 1-Benzyltetrahydropyridine | Tetrahydropyridine framework | Exhibits psychoactive properties |
| 2-(Benzylamino)thiazole | Thiazole ring fused with benzylamine | Demonstrated anticancer activity |
The spirocyclic structure combined with nitrogen and oxygen heteroatoms may confer distinct biological activities not observed in other similar compounds.
Q & A
Q. Q1. What are the recommended protocols for synthesizing 3-Benzyl-1-oxa-8-azaspiro[4.5]decane hydrochloride, and how can reaction yields be optimized?
Methodological Answer: Synthesis typically involves spirocyclic ring formation via condensation reactions, followed by benzylation and hydrochloride salt formation. Key steps include:
- Spirocyclization : Use 1,4-dioxa-8-azaspiro[4.5]decane as a precursor (Ev 11) and optimize reaction time/temperature to minimize byproducts.
- Benzylation : Employ benzyl chloride under inert conditions (e.g., nitrogen atmosphere) with catalytic bases like triethylamine.
- Salt Formation : Precipitate the hydrochloride salt using HCl in anhydrous diethyl ether.
For yield optimization: - Monitor intermediates via TLC or HPLC (Ev 19).
- Adjust stoichiometry (e.g., 1.2 equivalents of benzyl chloride) to account for steric hindrance in the spirocyclic system.
- Use high-purity solvents to avoid side reactions (Ev 3).
Q. Q2. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: A multi-technique approach is recommended:
- NMR Spectroscopy : Confirm spirocyclic and benzyl group positions via H and C NMR. Look for characteristic shifts (e.g., sp carbons in the spiro ring at ~70–80 ppm) (Ev 19).
- HPLC-MS : Assess purity (>98%) using C18 columns with mobile phases like acetonitrile/water (0.1% formic acid). Monitor for degradation products (Ev 15).
- Elemental Analysis : Verify Cl content (theoretical ~15.3% for CHClNO) to confirm salt formation (Ev 3).
Advanced Research Questions
Q. Q3. What strategies are effective for resolving contradictions in stability data for spirocyclic compounds like this compound under varying storage conditions?
Methodological Answer: Contradictions often arise from moisture sensitivity or temperature-dependent degradation. To address this:
- Controlled Stability Studies : Store samples at 4°C (dry), 25°C/60% RH, and 40°C/75% RH. Use HPLC to quantify degradation (e.g., hydrolysis of the oxa-ring) over 1–6 months (Ev 9, 15).
- Kinetic Modeling : Apply the Arrhenius equation to predict shelf life at different temperatures. For example, if degradation accelerates above 25°C, recommend refrigeration (Ev 3).
- Excipient Screening : Test stabilizers like mannitol or cyclodextrins in lyophilized formulations to mitigate hygroscopicity (Ev 19).
Q. Q4. How can researchers evaluate the role of this compound in polymer network formation, and what analytical tools are critical for mechanistic insights?
Methodological Answer: The compound’s spirocyclic amine group can act as a crosslinker in degradable polymers. Experimental design includes:
- Polymer Synthesis : React with diacid chlorides (e.g., adipyl dichloride) in THF at 0°C to form polyamide networks (Ev 11).
- Degradation Studies : Monitor hydrolysis (pH 7.4 PBS, 37°C) via GPC to track molecular weight reduction.
- Advanced Characterization :
- FT-IR : Identify amide bond formation (1650–1750 cm).
- Solid-State NMR : Probe crosslinking density and mobility (Ev 19).
- TGA/DSC : Assess thermal stability and glass transition temperatures (Ev 11).
Q. Q5. What experimental precautions are necessary when handling this compound to ensure safety and data reproducibility?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid latex gloves due to solvent compatibility issues (Ev 9).
- Ventilation : Conduct reactions in fume hoods to prevent inhalation of HCl fumes during salt formation (Ev 3).
- Moisture Control : Store in sealed containers with desiccants (e.g., silica gel) to prevent hydrolysis (Ev 15).
- Static Charge Mitigation : Ground equipment when handling powdered forms to avoid electrostatic ignition (Ev 9).
Data Interpretation & Optimization
Q. Q6. How should researchers address discrepancies in biological activity data for derivatives of this compound in enzyme inhibition assays?
Methodological Answer: Discrepancies may stem from impurities or assay conditions. Mitigation steps:
- Purification : Re-crystallize derivatives using ethanol/water mixtures to achieve >99% purity (Ev 15).
- Assay Validation :
- Include positive controls (e.g., known kinase inhibitors) and blank runs.
- Test solubility in DMSO/PBS to rule out aggregation (Ev 19).
- Structure-Activity Relationship (SAR) : Use molecular docking (e.g., AutoDock Vina) to correlate spirocyclic conformation with target binding (Ev 14).
Q. Q7. What methodologies are recommended for studying the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Kinetic Studies : Use F NMR to track reactions with fluorinated alkyl halides (e.g., 2-fluoroethyl bromide) in DMF at 50°C (Ev 19).
- Solvent Screening : Compare polar aprotic solvents (DMF vs. DMSO) to optimize reaction rates.
- Computational Modeling : Perform DFT calculations (Gaussian 16) to predict transition states and regioselectivity (Ev 14).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
